molecular formula C33H23N6Na3O17S4 B13780722 1H-Pyrazole-3-carboxylic acid, 1-(4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, 3-methyl ester, sodium salt CAS No. 94157-78-5

1H-Pyrazole-3-carboxylic acid, 1-(4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, 3-methyl ester, sodium salt

Cat. No.: B13780722
CAS No.: 94157-78-5
M. Wt: 972.8 g/mol
InChI Key: CAYSUASNOLUUNY-UHFFFAOYSA-K
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Description

1H-Pyrazole-3-carboxylic acid, 1-(4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, 3-methyl ester, sodium salt is a complex organic compound. It features a pyrazole ring, anthracene derivatives, and azo linkages, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, sulfonation, azo coupling, and esterification. Each step requires specific reagents and conditions:

    Pyrazole Ring Formation: Typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds.

    Sulfonation: Introduction of sulfonic acid groups using reagents like sulfuric acid or chlorosulfonic acid.

    Azo Coupling: Reaction between diazonium salts and aromatic compounds.

    Esterification: Formation of esters from carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production may involve large-scale batch or continuous processes, optimizing reaction conditions for yield and purity. Techniques like crystallization, distillation, and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anthracene moiety.

    Reduction: Reduction of azo groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Quinones, sulfonic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye Synthesis: The compound’s azo linkage makes it useful in dye chemistry.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Staining: Used in staining techniques for microscopy.

    Drug Development:

Medicine

    Diagnostic Agents: Use in imaging and diagnostic tests.

    Therapeutics: Investigated for anti-cancer or anti-inflammatory properties.

Industry

    Textile Industry: Application in dyeing fabrics.

    Material Science: Use in the development of advanced materials.

Mechanism of Action

The compound’s mechanism of action depends on its application:

    Dye Chemistry: The azo linkage absorbs visible light, imparting color.

    Biological Activity: Interaction with cellular components, possibly through binding to proteins or DNA.

    Catalysis: Coordination with metal centers to facilitate chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo linkages.

    Anthracene Derivatives: Compounds with anthracene moieties.

    Sulfonated Aromatics: Compounds with sulfonic acid groups.

Uniqueness

This compound’s uniqueness lies in its combination of pyrazole, anthracene, azo, and sulfonic acid functionalities, which confer distinct chemical and physical properties.

Properties

94157-78-5

Molecular Formula

C33H23N6Na3O17S4

Molecular Weight

972.8 g/mol

IUPAC Name

trisodium;1-amino-4-[4-[3-methoxycarbonyl-5-oxo-4-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4H-pyrazol-1-yl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C33H26N6O17S4.3Na/c1-55-33(43)29-28(37-36-16-6-9-18(10-7-16)57(44,45)13-12-56-60(52,53)54)32(42)39(38-29)17-8-11-21(23(14-17)58(46,47)48)35-22-15-24(59(49,50)51)27(34)26-25(22)30(40)19-4-2-3-5-20(19)31(26)41;;;/h2-11,14-15,28,35H,12-13,34H2,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3

InChI Key

CAYSUASNOLUUNY-UHFFFAOYSA-K

Canonical SMILES

COC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-])C3=CC(=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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